N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide
Overview
Description
N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide: is an organic compound with a complex structure that includes a benzamide core substituted with hydroxyethyl, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide typically involves the reaction of 3-methoxy-4-nitrobenzoic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 2-aminoethanol to yield the desired benzamide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: N-(2-amino-ethyl)-3-methoxy-4-nitro-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and receptor binding due to its unique structural features .
Medicine: Its structural analogs are explored for their therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings and polymers .
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- N-(2-hydroxyethyl)benzamide
- 3-methoxy-4-nitrobenzamide
- N-(2-hydroxyethyl)-4-nitrobenzamide
Comparison: N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, the methoxy group can enhance the compound’s lipophilicity, while the nitro group can participate in redox reactions, making it a versatile molecule for various applications .
Properties
Molecular Formula |
C10H12N2O5 |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-methoxy-4-nitrobenzamide |
InChI |
InChI=1S/C10H12N2O5/c1-17-9-6-7(10(14)11-4-5-13)2-3-8(9)12(15)16/h2-3,6,13H,4-5H2,1H3,(H,11,14) |
InChI Key |
ZLJPDSYSFMDJCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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